molecular formula C25H22N2O5S B11394263 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11394263
M. Wt: 462.5 g/mol
InChI Key: XYTWXXFLTSSIRC-UHFFFAOYSA-N
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Description

6-Ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative featuring a sulfamoylphenyl substituent. Its structure includes a 6-ethyl group on the chromene core and a methyl(phenyl)sulfamoyl moiety on the para position of the phenyl ring (Fig. 1).

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

6-ethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H22N2O5S/c1-3-17-9-14-23-21(15-17)22(28)16-24(32-23)25(29)26-18-10-12-20(13-11-18)33(30,31)27(2)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,26,29)

InChI Key

XYTWXXFLTSSIRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the chromene core, followed by the introduction of the sulfamoyl phenyl group and the ethyl substituent. Common reagents used in these reactions include phenylsulfonyl chloride, ethyl bromide, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromene core or the sulfamoyl group, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different chromene derivatives, while reduction can produce various sulfamoyl phenyl compounds.

Scientific Research Applications

6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromene Core and Phenyl Ring

The target compound’s structural analogs differ primarily in substituents on the chromene core and the sulfamoyl-linked phenyl ring. Key examples include:

Substituents on the Chromene Core
  • 6-Methyl vs. 6-Ethyl : Compounds like BH37258 (6-methyl) and the target compound (6-ethyl) demonstrate how alkyl chain length affects steric bulk and lipophilicity. Longer chains (e.g., ethyl) may enhance membrane permeability but reduce solubility .
  • Halogen Substitution : 6-Chloro-7-methyl-4-oxochromene-2-carboxamide () introduces a chloro group, which could improve binding affinity to hydrophobic enzyme pockets but increase metabolic stability concerns .
Variations in the Sulfamoyl Group
  • Trifluoromethylphenyl () : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence electronic interactions with target proteins .
  • Heterocyclic Sulfamoyl (BH37261, BH37269) : Piperidine-based sulfamoyl groups introduce basic nitrogen atoms, which could improve solubility and modulate target selectivity .

Pharmacological Implications (Inferred from Structural Trends)

While direct pharmacological data for the target compound are unavailable, trends from analogs suggest:

  • Sulfamoyl Groups : Critical for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or tyrosine kinases).
  • Ethyl vs. Methyl : Longer alkyl chains may improve bioavailability but reduce aqueous solubility.

Data Table: Key Structural Analogs

Compound ID Chromene Substituent Sulfamoyl Substituent Molecular Formula Molecular Weight CAS Number Reference
Target Compound 6-Ethyl Methyl(phenyl) C₂₅H₂₂N₂O₅S 462.52 Not provided
BH37258 6-Methyl Ethyl(phenyl) C₂₅H₂₂N₂O₅S 462.52 880784-32-7
BH37261 6-Methyl 3-Methylpiperidin-1-yl C₂₃H₂₄N₂O₅S 440.51 880784-34-9
6-Chloro-7-methyl () 6-Chloro, 7-Methyl 3,4-Dimethylisoxazol-5-yl C₂₂H₁₉ClN₄O₅S 474.96 873080-78-5
Compound 6-Ethyl 3-Trifluoromethylphenyl C₂₀H₁₅F₃NO₃ 392.34 Not provided

Research Findings and Trends

  • Synthetic Efficiency : Methods avoiding borohydride reductions (e.g., ) are preferred for chromene derivatives due to higher yields and simpler purification .
  • Substituent Impact : Piperidine-based sulfamoyl groups (e.g., BH37261) show promise for improving solubility without compromising target affinity .
  • Halogen Effects : Chlorine substitution () may enhance potency but requires toxicity profiling .

Biological Activity

The compound 6-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide , with CAS number 874355-58-5 , is a chromene derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N2O5SC_{25}H_{22}N_{2}O_{5}S with a molecular weight of 462.5 g/mol . The structure features a chromene core substituted with an ethyl group and a sulfamoyl phenyl moiety, which is critical for its biological activity.

1. Inhibition of Carbonic Anhydrase

Recent studies have demonstrated that chromene derivatives exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX. The compound showed promising results in structure-activity relationship studies:

  • Inhibitory Potency : The compound exhibited a Ki value indicating its potency against hCA II, comparable to reference drugs like acetazolamide (AAZ) .
  • Selectivity : A noteworthy selectivity index (SI) was observed for certain derivatives, suggesting potential therapeutic applications in conditions where CA inhibition is beneficial, such as glaucoma or edema .
CompoundKi Value (nM)Isoform
6f9.3hCA II
5a16.6hCA IX
AAZ12.1hCA II

2. Anti-Alzheimer's Activity

Chromene-based compounds have been evaluated for their potential to inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease:

  • Dual Inhibition : Some derivatives showed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to high activity .
CompoundIC50 AChE (μM)IC50 BChE (μM)
Chromene Deriv.10.47.7

3. Antimicrobial Activity

The antimicrobial potential of sulfamoyl-substituted chromenes has also been explored:

  • Activity Spectrum : Compounds similar to the one studied have demonstrated activity against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies

Several studies have examined the biological activities of structurally related compounds:

  • Study on Chromene Derivatives :
    • A study highlighted that modifications at specific positions on the chromene structure significantly influenced CA inhibitory activity, emphasizing the importance of SAR in drug design .
  • Evaluation of Anti-Alzheimer's Properties :
    • Research indicated that certain chromene derivatives exhibited notable inhibition against cholinesterases, suggesting their potential role in Alzheimer's therapy .

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